molecular formula C18H21NO5S2 B2448266 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine CAS No. 1797017-38-9

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine

Cat. No. B2448266
CAS RN: 1797017-38-9
M. Wt: 395.49
InChI Key: MLIWSMRATUZNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Metal-free Coupling of Saturated Heterocyclic Sulfonylhydrazones

The metal-free coupling of saturated heterocyclic sulfonylhydrazones, including azetidines, with boronic acids is an area of significant interest, especially for the pharmaceutical industry. This method allows for a simple two-step synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks from their parent ketones. It highlights the importance of azetidines, such as 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine, in creating complex molecular structures without the need for metal catalysts, which can be advantageous in terms of cost, environmental impact, and compatibility with various functional groups (Allwood et al., 2014).

Gold(I)-Catalyzed Cascade Synthesis of Pyrroles

In a distinct application, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, which are related to the structure of interest, have been utilized in a gold(I)-catalyzed cascade reaction. This process facilitates the synthesis of 2,5-disubstituted pyrroles in excellent yields, showcasing the versatility of azetidine derivatives in organic synthesis, particularly in generating complex heterocyclic compounds. The method's efficiency in producing pyrroles underscores the potential of azetidine derivatives in synthesizing biologically relevant structures (Pertschi et al., 2017).

Synthesis of Substituted Azetidinones

Research on the synthesis of substituted azetidinones, derived from the dimer of Apremilast and related to 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine, illustrates the compound's role in generating medicinally relevant heterocyclic motifs. These efforts demonstrate the azetidine scaffold's biological and pharmacological potency, emphasizing its significance in developing new therapeutic agents (Jagannadham et al., 2019).

Cleavage of Sulfonamides with Phenyldimethylsilyllithium

The study on the cleavage of sulfonamides, including azetidine-based sulfonamides, with phenyldimethylsilyllithium contributes to understanding the chemical reactivity of these compounds. It reveals how azetidine sulfonamides can be manipulated to generate secondary amines or undergo ring opening, which is valuable for synthesizing various organic compounds and understanding the chemical behavior of sulfonamides (Fleming et al., 1998).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-24-16-7-9-17(10-8-16)26(22,23)18-13-19(14-18)25(20,21)12-11-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIWSMRATUZNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.